![molecular formula C8H6ClFO3 B3287365 2-Chloro-4-fluoro-methoxycarbonyloxybenzene CAS No. 84478-88-6](/img/structure/B3287365.png)
2-Chloro-4-fluoro-methoxycarbonyloxybenzene
Overview
Description
2-Chloro-4-fluoro-methoxycarbonyloxybenzene (CF3CO2Cl) is a chemical compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
2-Chloro-4-fluoro-methoxycarbonyloxybenzene is a reactive compound that can undergo nucleophilic substitution reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and thiols. The reaction mechanism involves the formation of an intermediate, which is then attacked by the nucleophile. The resulting product is a substituted compound, which can have a variety of biological activities.
Biochemical and Physiological Effects:
2-Chloro-4-fluoro-methoxycarbonyloxybenzene has been shown to have a variety of biochemical and physiological effects. It has been used as a reagent in the synthesis of a variety of compounds with biological activity, including antiviral, antibacterial, and anticancer agents. 2-Chloro-4-fluoro-methoxycarbonyloxybenzene has also been used in the study of enzyme mechanisms and protein structure.
Advantages and Limitations for Lab Experiments
2-Chloro-4-fluoro-methoxycarbonyloxybenzene is a versatile reagent that can be used in a variety of lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. However, 2-Chloro-4-fluoro-methoxycarbonyloxybenzene can be toxic and should be handled with care. It can also be expensive and may not be readily available in some labs.
Future Directions
There are many future directions for the use of 2-Chloro-4-fluoro-methoxycarbonyloxybenzene in scientific research. One area of interest is the development of new synthetic methods using 2-Chloro-4-fluoro-methoxycarbonyloxybenzene as a reagent. Another area of interest is the study of the biological activity of compounds synthesized using 2-Chloro-4-fluoro-methoxycarbonyloxybenzene. 2-Chloro-4-fluoro-methoxycarbonyloxybenzene can also be used in the development of new materials with unique properties. Finally, 2-Chloro-4-fluoro-methoxycarbonyloxybenzene can be used in the study of enzyme mechanisms and protein structure, which can lead to the development of new drugs and therapies.
Conclusion:
In conclusion, 2-Chloro-4-fluoro-methoxycarbonyloxybenzene is a valuable compound that has a variety of scientific research applications. It can be used in organic synthesis, medicinal chemistry, materials science, and the study of enzyme mechanisms and protein structure. 2-Chloro-4-fluoro-methoxycarbonyloxybenzene has many advantages, but also has limitations and should be handled with care. There are many future directions for the use of 2-Chloro-4-fluoro-methoxycarbonyloxybenzene in scientific research, which makes it an important compound for the scientific community to continue to study and explore.
Scientific Research Applications
2-Chloro-4-fluoro-methoxycarbonyloxybenzene is a valuable reagent in organic synthesis. It can be used as a source of the CF3CO2 group, which is a useful functional group in medicinal chemistry. 2-Chloro-4-fluoro-methoxycarbonyloxybenzene can also be used in the synthesis of materials, such as polymers and dendrimers.
properties
IUPAC Name |
(2-chloro-4-fluorophenyl) methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-12-8(11)13-7-3-2-5(10)4-6(7)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZZFKIAYSRYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=C(C=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222802 | |
Record name | Carbonic acid, 2-chloro-4-fluorophenyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-methoxycarbonyloxybenzene | |
CAS RN |
84478-88-6 | |
Record name | Carbonic acid, 2-chloro-4-fluorophenyl methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84478-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 2-chloro-4-fluorophenyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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